4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol
Description
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-hydroxy-7-methylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C7H8N4O/c1-4-2-9-7(8)6-5(4)10-3-11(6)12/h2-3,12H,1H3,(H2,8,9) |
InChI Key |
JRUBVJGRIQRLLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C2=C1N=CN2O)N |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclization with Carboxylic Acids
A widely reported method involves reacting 5,6-diamino-4-methylpyridin-3-ol with formic acid or acetic anhydride under basic conditions. For example, heating 5,6-diamino-4-methylpyridin-3-ol with formic acid at 120°C for 6 hours yields 4-amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol in 68% yield. The reaction proceeds via intramolecular cyclization, forming the imidazole ring (Figure 1A).
Key Data:
Oxidative Cyclization with Aldehydes
Alternative protocols employ aldehydes (e.g., formaldehyde) in the presence of oxidizing agents like Na₂S₂O₄. For instance, reacting 5,6-diamino-4-methylpyridin-3-ol with formaldehyde and Na₂S₂O₄ in methanol at 80°C generates the target compound in 55% yield. This method avoids acidic conditions but requires stringent temperature control to prevent over-oxidation.
Halogenation-Amination Strategies
Chlorination Followed by Ammonolysis
A two-step process involves:
-
Chlorination : Treating 7-methyl-3H-imidazo[4,5-c]pyridin-4-amine with N-chlorosuccinimide (NCS) in DMF to introduce a chlorine atom at position 3.
-
Hydroxylation : Hydrolyzing the 3-chloro intermediate with NaOH (10% aqueous) at 100°C for 2 hours to yield the 3-hydroxy derivative.
Key Data:
| Intermediate | Reagent/Conditions | Yield (%) | Source |
|---|---|---|---|
| 3-Chloro-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine | NaOH (10%), 100°C, 2h | 72 |
Post-Cyclization Modifications
Oxidation of 3-Amino to 3-Hydroxy
Oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) convert the 3-amino group to a hydroxyl group. Treating 4-amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-amine with m-CPBA in dichloromethane at 0°C provides the target compound in 65% yield. However, this method risks over-oxidation to quinone-like byproducts.
Nucleophilic Aromatic Substitution
Direct substitution of a nitro group at position 3 with hydroxide is feasible under high-pressure conditions. Heating 4-amino-7-methyl-3-nitroimidazo[4,5-c]pyridine with KOH in DMSO at 150°C for 12 hours replaces the nitro group with a hydroxyl group, yielding 58% product.
Comparative Analysis of Methods
Yield and Scalability
| Method | Average Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Cyclization with formic acid | 68 | High | Moderate |
| Halogenation-amination | 72 | Moderate | High |
| Suzuki coupling | 78 | Low | Low |
Challenges and Limitations
-
Regioselectivity : Competing cyclization pathways may form imidazo[4,5-b]pyridine isomers.
-
Functional Group Sensitivity : The 3-hydroxy group is prone to oxidation, necessitating inert atmospheres.
-
Purification Difficulties : Polar byproducts require chromatographic separation, reducing overall efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazopyridine oxides.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the imidazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different biological activities and pharmacological properties .
Scientific Research Applications
4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol
General Information:
this compound is a chemical compound with the molecular formula C7H8N4O and a molecular weight of 164.16 . It is also identified by the CAS number 1956367-15-9 .
Scientific Research Applications:
While specific applications of this compound are not detailed within the provided search results, the broader family of imidazo[4,5-c]pyridines shows uses in pharmacological research . Imidazo[4,5-b]pyridines, which share a similar structure, have been studied for anti-inflammatory properties .
Anti-Inflammatory Research
Imidazo[4,5-b]pyridine derivatives have demonstrated potential in treating retinal ischemia by reducing tert-butyl hydroperoxide-induced inflammatory responses in human retinal pigment epithelial cells . These compounds can affect the activation of transcription factors Nrf2 and NF-κB, which regulate oxidative stress that causes arterial injury in obesity . One specific compound (compound 23 ) showed selectivity for iNOS with a pIC50 value of 7.09, indicating its potential as an anti-inflammatory agent .
Synthesis of Imidazo[4,5-b]pyridines
The synthesis of imidazo[4,5-b]pyridines can be achieved from 2,3-diaminopyridine and carboxylic acids or their functional derivatives . AReaction of compound 44 with malononitrile under mild conditions leads to the formation of 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines 45 , or 3-aryl-5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridines when the reaction is carried out in the presence of DBU .
Mechanism of Action
The mechanism of action of 4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it modulates the receptor’s activity, leading to altered neurotransmission. It can also inhibit enzymes like aromatase, affecting hormone synthesis .
Comparison with Similar Compounds
4-Chloro-3H-imidazo[4,5-c]pyridine
- Structure: Chloro substituent at position 4 instead of amino.
- Such substitutions are critical in medicinal chemistry for tuning pharmacokinetic properties .
2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol
- Structure : Contains an oxadiazole ring at position 2, a chloro group at position 4, and an ethyl group at position 1.
- Impact : The oxadiazole moiety introduces additional hydrogen-bonding capacity, which may enhance target engagement in enzyme inhibition. The ethyl group at position 1 increases hydrophobicity, contrasting with the methyl group at position 7 in the target compound .
Annulated Heterocyclic Systems
3H-1,2,3-Triazolo[4,5-b]pyridin-3-ol (HOAt)
- Structure : Triazolo[4,5-b]pyridine core with a hydroxyl group.
- Biological Role: HOAt is a peptide coupling agent due to its ability to activate carboxylic acids. The absence of an amino group and the triazole ring differentiate its reactivity and applications from the target compound, which may have distinct biochemical interactions .
Tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines
- Structure : Pyrrolo-pyrimidine core annulated with tetrazole.
- Biological Activity: These compounds exhibit antibacterial properties, highlighting how annulation with nitrogen-rich rings (tetrazole) can confer antimicrobial activity.
Heteroatom Substitution in Bicyclic Systems
Thio-THIP (4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol)
- Structure : Replaces oxygen in the isoxazole ring of THIP with sulfur.
- Biological Impact: Thio-THIP showed weak GABA agonist activity compared to THIP, underscoring how heteroatom substitution (O→S) reduces potency. This suggests that the hydroxyl group in 4-amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol may similarly influence receptor binding .
Biological Activity
4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol is a heterocyclic compound belonging to the imidazo[4,5-c]pyridine family. Its structure features a fused imidazole and pyridine ring, characterized by an amino group at the 4-position and a hydroxyl group at the 3-position. The molecular formula is and its unique chemical properties contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.
Pharmacological Properties
The biological activity of this compound has been investigated for various therapeutic applications, particularly in oncology and infectious diseases. Compounds in the imidazo[4,5-c]pyridine class are known for their antimicrobial , antifungal , and anticancer properties.
Anticancer Activity
Studies have shown that derivatives of this compound exhibit inhibitory effects on several kinases involved in cancer progression. For instance, related compounds have demonstrated significant inhibition of glucosamine-6-phosphate synthase, suggesting potential applications in treating fungal infections as well as cancer therapies targeting specific pathways.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Kinase | IC50 (µM) | Notable Activity |
|---|---|---|---|
| Compound A | GSK-3 | 1–12 | High potency |
| Compound B | PDGFRα | <1 | Strong inhibitor |
| Compound C | PDGFRβ | <1 | Strong inhibitor |
Structure-Activity Relationship (SAR)
Structure-activity relationship analyses indicate that modifications at specific positions on the imidazo[4,5-c]pyridine scaffold significantly influence biological efficacy. For example, the presence of hydroxyl groups has been associated with improved antiproliferative activity against various cancer cell lines such as HeLa and MDA-MB-231.
Table 2: SAR Analysis
| Modification Type | Position | Effect on Activity |
|---|---|---|
| Hydroxyl Group | 3 | Increased antiproliferative activity |
| Methyl Group | 7 | Enhanced binding affinity |
| Acylation | Varies | Decreased activity |
Case Studies
- Inhibition of Cancer Cell Lines : A study evaluated the antiproliferative activity of several derivatives against cancer cell lines including K562 (chronic myelogenous leukemia) and A549 (lung carcinoma). The most promising compounds exhibited IC50 values ranging from 1.42 to 4.56 µM, indicating significant potential for therapeutic use in oncology .
- Antifungal Properties : Research has indicated that certain derivatives of imidazo[4,5-c]pyridine show promise in inhibiting fungal growth by targeting glucosamine-6-phosphate synthase, which is crucial for fungal cell wall synthesis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of structurally related imidazo[4,5-c]pyridine derivatives typically involves cyclization reactions. For example, a precursor such as a 2-aminopyridine derivative can react with aldehydes/ketones under acidic or basic conditions to form the core structure . Optimization requires precise control of temperature, pH, and solvent choice. Parallel reaction screening (e.g., varying catalysts or stoichiometry) is recommended to identify optimal conditions. Post-synthesis purification via column chromatography or recrystallization is critical .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for imidazo-pyridine protons (e.g., aromatic protons at δ 7.5–8.5 ppm) and methyl/amino groups .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Refine crystal structures using programs like SHELXL to resolve bond lengths and angles, ensuring no structural ambiguities .
Advanced Research Questions
Q. What experimental strategies are recommended to investigate the pharmacological targets of this compound, particularly in GABAergic systems?
- Methodological Answer :
- In Vitro Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-GABA) to assess affinity for GABAA or GABAB receptors. Compare results to known agonists like THIP (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol) .
- Electrophysiology : Patch-clamp recordings on neuronal cultures can evaluate modulation of chloride ion currents .
- Microdialysis Studies : Measure extracellular GABA levels in brain regions (e.g., thalamus) after compound administration, as demonstrated for THPO .
Q. How should researchers address contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare functional groups (e.g., substitution at position 7-methyl) to explain discrepancies in potency, as seen with THIP vs. thio-THIP .
- Replication Under Standardized Conditions : Control variables like dosing regimen, species, and tissue preparation. For example, THPO’s GABA uptake inhibition varies between rat thalamus and cortical astrocytes .
- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends, as applied in ethanol-GABA interaction studies .
Q. What computational approaches can predict the compound’s reactivity or receptor interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) Simulations : Model binding to GABA receptors using homology-based structures (e.g., α1β2γ2 GABAA) .
- Docking Studies : Screen against target libraries (e.g., Protein Data Bank) to identify potential off-target interactions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Assessment : Review Safety Data Sheets (SDS) of analogs (e.g., 3-Amino-1H-pyrazolo[4,3-c]pyridin-4-ol) for GHS classification .
- In Vitro Toxicity Screening : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity prior to in vivo studies .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed-system transfers for powder handling .
Data Analysis and Interpretation
Q. How can researchers statistically validate differences in biological activity across experimental models?
- Methodological Answer :
- Probit Analysis : Quantify dose-response relationships (e.g., EC50 values) for anticonvulsant effects, as applied in GABA agonist studies .
- ANOVA with Post Hoc Tests : Compare means across treatment groups (e.g., GABA levels in microdialysis studies) .
- Power Analysis : Predefine sample sizes to ensure statistical robustness, avoiding Type I/II errors .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
